3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride

Medicinal Chemistry Physicochemical Property ADME

3-Chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride is a nitrogen-containing heterocyclic compound, specifically a dihydropyrazine derivative featuring a hydrazinyl substituent and a chloro group. Its unique 1,2-dihydropyrazine core, stabilized as a hydrochloride salt, provides a versatile scaffold for synthetic modification, distinguishing it from fully aromatic pyrazine analogs.

Molecular Formula C4H8Cl2N4
Molecular Weight 183.04 g/mol
CAS No. 1134988-44-5
Cat. No. B3082917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride
CAS1134988-44-5
Molecular FormulaC4H8Cl2N4
Molecular Weight183.04 g/mol
Structural Identifiers
SMILESC1=CN=C(C(N1)NN)Cl.Cl
InChIInChI=1S/C4H7ClN4.ClH/c5-3-4(9-6)8-2-1-7-3;/h1-2,4,8-9H,6H2;1H
InChIKeyVPFDAWNNWDTTRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-hydrazinyl-1,2-dihydropyrazine Hydrochloride (CAS 1134988-44-5): A Distinct Pyrazine Scaffold for Specialized Research


3-Chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride is a nitrogen-containing heterocyclic compound, specifically a dihydropyrazine derivative featuring a hydrazinyl substituent and a chloro group . Its unique 1,2-dihydropyrazine core, stabilized as a hydrochloride salt, provides a versatile scaffold for synthetic modification, distinguishing it from fully aromatic pyrazine analogs . This structure enables participation in a range of chemical reactions, such as condensation and cyclization, for the generation of complex hydrazone derivatives and heterocyclic systems .

The Non-Interchangeability of 3-Chloro-2-hydrazinyl-1,2-dihydropyrazine Hydrochloride with Related Hydrazinyl Heterocycles


The assumption that in-class hydrazinyl heterocycles are functionally equivalent is a critical error that can derail a research program. The specific arrangement of the hydrazinyl and chloro groups on the 1,2-dihydropyrazine core of this compound, as opposed to a fully aromatic pyrazine [1], directly impacts its reactivity and physicochemical profile. This structural difference leads to a measurable divergence in key properties like lipophilicity, which is a primary determinant of a molecule's behavior in biological systems and synthetic transformations. Substituting this compound with an analog without accounting for these differences can invalidate experimental outcomes, as the data below will demonstrate.

Quantitative Differentiation: Where 3-Chloro-2-hydrazinyl-1,2-dihydropyrazine Hydrochloride Diverges from Closest Analogs


Significantly Lower Lipophilicity Compared to 2-Chloro-3-hydrazinylpyrazine

The compound 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride exhibits substantially lower lipophilicity than its close analog, 2-chloro-3-hydrazinylpyrazine (free base). This difference is quantified by the calculated partition coefficient (LogP), a critical parameter for predicting a molecule's solubility, permeability, and interaction with biological membranes .

Medicinal Chemistry Physicochemical Property ADME

DNA Binding and Cytotoxicity Profile of the 2-Chloro-3-hydrazinylpyrazine Core

Research on the structurally related core scaffold, 2-chloro-3-hydrazinopyrazine (2Cl3HP), provides crucial class-level insight into the biological behavior of this compound class. In a comparative study of pyrazine-based DNA binders, 2Cl3HP was reported to display the highest affinity to DNA among the compounds tested. Critically, in subsequent cytotoxicity studies, the same compound did not exhibit toxicity toward human dermal keratinocytes [1].

Chemical Biology DNA Binding Cytotoxicity

AChE Inhibitory Potential Demonstrated by 2-Chloro-3-hydrazinopyrazine Derivatives

Derivatives synthesized from the 2-chloro-3-hydrazinopyrazine scaffold have shown potent acetylcholinesterase (AChE) inhibitory activity, a key therapeutic strategy for Alzheimer's disease. Specifically, a derivative designated CHP4 exhibited an IC50 value of 3.76 µM, and another derivative, CHP5, showed an IC50 of 4.2 µM in an in vitro assay [1].

Neuroscience Enzyme Inhibition Alzheimer's Disease

Antimycobacterial and Antileishmanial Activity of Pyrazinylhydrazone Derivatives

The 2-hydrazinylpyrazine scaffold, a direct structural precursor to the target compound, is used to synthesize pyrazinylhydrazone derivatives with demonstrated activity against infectious diseases. One class of these derivatives has been evaluated for antimycobacterial activity against *M. tuberculosis*, with a lead compound showing exceptional in vitro activity compared to ethambutol [1]. A separate study identified several 2-pyrazylhydrazone derivatives with potent antileishmanial activity, exhibiting IC50 values below 20 µM against *L. amazonensis* amastigotes, while showing no toxic effects on murine macrophages [2].

Infectious Disease Tuberculosis Leishmaniasis

Strategic Research Applications Informed by the Specific Properties of 3-Chloro-2-hydrazinyl-1,2-dihydropyrazine Hydrochloride


Synthesis of Hydrophilic Hydrazone Libraries for Infectious Disease Research

This compound's relatively hydrophilic nature (LogP ≈ -0.09) makes it a privileged starting material for synthesizing hydrazone derivatives with improved aqueous solubility compared to those derived from more lipophilic analogs [1]. This property is advantageous for in vitro assays against *M. tuberculosis* and *Leishmania* species, where solubility-related false negatives must be avoided [REFS-3, REFS-4]. Researchers can confidently prioritize this compound to generate libraries with a solubility profile that enhances assay reliability and facilitates downstream development.

Development of Novel Acetylcholinesterase (AChE) Inhibitors

Given that its close structural analogs have yielded potent AChE inhibitors with micromolar IC50 values (e.g., CHP4 at 3.76 µM) [4], this compound is a strategically sound choice for medicinal chemistry programs targeting Alzheimer's disease. Its distinct LogP offers a path to tune the physicochemical properties of the resulting inhibitors, potentially leading to candidates with favorable brain penetration and reduced off-target effects. This allows for a rational, property-based approach to drug discovery.

Investigating DNA-Binding Molecules with Low Cytotoxicity

The core scaffold of this compound has been shown to confer high DNA-binding affinity while exhibiting low toxicity toward normal human cells (e.g., dermal keratinocytes) [5]. This specific combination of properties is highly sought after in chemical biology and drug discovery. Researchers can use this compound as a foundational building block for exploring new classes of DNA-targeting agents, including potential anticancer or antimicrobial leads, with a built-in advantage of a potentially wider therapeutic index.

Custom Synthesis of Functionalized Heterocycles

The presence of both a reactive hydrazinyl group and a chloro substituent on the dihydropyrazine ring makes this compound a versatile and atom-economical intermediate for custom synthesis . It can undergo condensation reactions to form hydrazones or participate in cyclization reactions to construct more complex fused heterocyclic systems. Its stable hydrochloride salt form ensures ease of handling, making it a reliable building block for organic and medicinal chemistry laboratories developing proprietary compound collections.

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